2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one
Description
2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one is a ketone derivative featuring a pyrimidine ring attached to a branched aliphatic chain. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol.
Pyrimidine derivatives are valued for their bioactivity, particularly in kinase inhibition or antimicrobial applications.
Properties
IUPAC Name |
2,2-dimethyl-1-pyrimidin-5-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)8(12)7-4-10-6-11-5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMMBUXEXIWEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545797 | |
| Record name | 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103686-53-9 | |
| Record name | 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SQ-34676 involves several steps. The regioselective reaction of cyclopentadiene with benzyl chloromethyl ether in the presence of a chiral catalyst, followed by hydroxylation, yields a cyclopenten-1-ol derivative. This intermediate is then epoxidized, protected, and condensed with 6-O-benzylguanine to form a guanine derivative. Subsequent protection, oxidation, and methylene formation steps lead to the final product .
Industrial Production Methods
Industrial production of SQ-34676 follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
SQ-34676 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane or methylphosphonic acid in dichloromethane.
Reduction: Zinc/Titanium tetrachloride complex in tetrahydrofuran/dichloromethane.
Substitution: Benzyl bromide and sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various protected and unprotected intermediates that are crucial for the final synthesis of SQ-34676 .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing pyrimidine rings exhibit antimicrobial properties. For instance, derivatives of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one have been synthesized and tested for their efficacy against various bacterial strains. Studies have shown that modifications to the pyrimidine structure can enhance antimicrobial activity, making these compounds promising candidates for developing new antibiotics .
Anticancer Properties
Pyrimidine derivatives are also known for their anticancer activities. The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies suggest that this compound can induce apoptosis in specific cancer cell lines, which may be attributed to its ability to interfere with cellular signaling pathways involved in cell growth and survival .
Organic Synthesis
Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it suitable for creating complex molecules used in pharmaceuticals and agrochemicals. Researchers have successfully employed it in multi-step synthesis processes to produce more complex pyrimidine derivatives with enhanced biological activities .
Catalytic Applications
In synthetic organic chemistry, this compound has been utilized as a catalyst or co-catalyst in reactions such as cross-coupling and condensation reactions. Its ability to stabilize transition states has been demonstrated to improve reaction yields and selectivity.
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties. For instance, its inclusion can enhance thermal stability and mechanical strength of polymers, making it valuable in applications ranging from coatings to structural materials .
Nanomaterials
Recent studies have investigated the use of this compound in the synthesis of nanomaterials. Its unique chemical properties allow it to act as a stabilizing agent for nanoparticles, which can be utilized in various applications including drug delivery systems and sensors .
Case Studies
Mechanism of Action
SQ-34676 exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus. It is incorporated into the viral DNA, leading to chain termination and preventing further viral replication. Additionally, it inhibits lysine-specific demethylase 5B, which plays a role in tumor suppression and drug resistance in certain cancers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
The following table compares 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one with structurally related compounds, highlighting substituent-driven differences:
Key Observations:
- Electron-Deficient vs. Electron-Rich Rings : Pyrimidine (electron-deficient) may enhance solubility in polar solvents compared to thiophene or furan derivatives (electron-rich).
- Spectral Shifts : The C=O IR stretch (~1630–1666 cm⁻¹) varies slightly with substituent electronics. Pyrimidine’s electron-withdrawing nature may downshift the carbonyl peak compared to furan/thiophene derivatives .
Biological Activity
2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine ring substituted with a propanone moiety. This unique structure contributes to its reactivity and biological activity.
Molecular Formula : CHNO
Molecular Weight : 176.22 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been reported to modulate enzyme activities and receptor functions, leading to various cellular responses:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : It has potential interactions with receptors that regulate physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological properties:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
Antiviral Properties
The compound is also being investigated for its antiviral potential. Preliminary studies suggest it may inhibit viral replication in vitro, although further research is needed to confirm these findings.
Anticancer Potential
Research has indicated that this compound may exhibit cytotoxic effects on cancer cell lines. Notably, it has shown promise against A2780 ovarian cancer cells with an IC value of approximately 19.5 μM.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against S. aureus and E. coli .
- Antiviral Screening : In a screening for antiviral activity against Hepatitis B virus (HBV), derivatives similar to this compound showed promising results in inhibiting viral replication .
- Cytotoxicity in Cancer Cells : A comparative study involving multiple pyrimidine derivatives highlighted the cytotoxic effects of this compound on A2780 cells, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves condensation reactions between pyrimidine derivatives and ketone precursors. For example, a multi-step approach may include:
- Step 1 : Formation of the pyrimidinyl intermediate via nucleophilic substitution or cross-coupling reactions.
- Step 2 : Reaction with a dimethylpropanone derivative under acid/base catalysis.
- Key Characterization : Intermediates are validated using /-NMR, FTIR (to confirm carbonyl groups), and LC-MS for purity assessment .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies methyl groups (δ ~1.2–1.5 ppm) and pyrimidine protons (δ ~8.5–9.0 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) with <2 ppm mass error.
- X-ray Crystallography : Resolves stereoelectronic effects in crystalline form, though limited by compound solubility .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation of the ketone group.
- Handling : Use gloveboxes for air-sensitive steps and avoid prolonged exposure to light due to pyrimidine’s UV sensitivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps).
- Case Study : A 15% yield increase was achieved using microwave-assisted synthesis at 100°C for 30 minutes compared to traditional reflux .
- Data Contradiction : Some protocols report side-product formation (e.g., over-alkylation) in polar solvents, necessitating TLC monitoring at each step .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR shifts) for this compound?
- Methodological Answer :
- Hypothesis Testing : If a downfield shift in pyrimidine protons occurs, assess for residual solvents (DMSO-d may interact with aromatic rings) or tautomeric effects.
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms connectivity. For example, NOESY can detect spatial proximity between methyl and pyrimidine groups .
Q. How do substituents on the pyrimidine ring influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Comparative Studies : Introduce electron-withdrawing groups (e.g., –F) at the pyrimidine’s 4-position to enhance electrophilicity.
- Biological Assays : Test derivatives against kinase targets (e.g., EGFR) to correlate substituent effects with IC values. A 2022 study showed 5-fluoro substitution increased inhibitory potency by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
